N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
Description
The compound N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide belongs to the 4-oxo-1,4-dihydroquinoline-3-carboxamide family, a scaffold known for its pharmacological versatility. Key structural features include:
- 1-Ethyl substituent: Enhances lipophilicity and may influence membrane permeability.
- 6-Methoxy group: A moderate electron-donating substituent that can stabilize the aromatic system.
- 4-Oxo moiety: Critical for hydrogen-bonding interactions with biological targets.
- 3-Chlorophenyl carboxamide: Introduces a hydrophobic and electronegative group for targeted binding.
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-22-11-16(19(24)21-13-6-4-5-12(20)9-13)18(23)15-10-14(25-2)7-8-17(15)22/h4-11H,3H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONDXBVBVPOYFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs optimized reaction conditions, including the use of high-pressure reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinoline core or the substituent groups, leading to the formation of different oxidation products.
Reduction: Reduction reactions can target the carbonyl group or other reducible sites within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with biological targets.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: It finds applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways that influence cell signaling, gene expression, or metabolic activities .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Quinoline Core
Table 1: Substituent Effects on Quinoline Derivatives
Key Observations :
- R1 Substituents : Ethyl (target) vs. 4-bromobenzyl (4g) or pentyl (47) alters steric bulk and logP. Smaller R1 groups (e.g., ethyl) may improve solubility.
- R6 Groups : Methoxy (target) vs. acetyl (4g) or fluoro (GHQ168 analog) affects electronic properties and metabolic stability.
- Carboxamide Modifications : 3-Chlorophenyl (hydrophobic) vs. benzothiazole (planar, π-rich) or adamantyl (rigid) suggests diverse binding modes.
Core Modifications Beyond Quinoline
Table 2: Impact of Core Structure Alterations
Key Observations :
- Thioxo Substitution (Compound 47) : The sulfur atom at C4 may enhance interactions with metal ions or cysteine residues in enzymes.
- Naphthyridine Core (Compound 67) : The expanded heterocycle introduces new hydrogen-bonding sites but reduces synthetic yield (25% vs. 60% for thioxo derivatives).
Carboxamide Group Variations
Table 3: Carboxamide Substituent Diversity
Research Findings and Implications
- Synthetic Accessibility : Ethyl and methoxy substituents (target) balance synthetic feasibility and activity, whereas bulkier groups (e.g., adamantyl) reduce yields .
- Biological Performance : While direct data are lacking, analogs like 4g () and 47 () demonstrate the scaffold’s adaptability for cytotoxicity and enzyme targeting.
- Structure-Activity Relationships (SAR) :
- Smaller R1 groups (ethyl) favor solubility.
- Electron-donating R6 substituents (methoxy) enhance stability.
- Planar carboxamide groups (benzothiazole) improve target engagement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
